![molecular formula C7H13N5O B12905883 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one CAS No. 61693-35-4](/img/structure/B12905883.png)
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one
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Overview
Description
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-triaminopyrimidine.
Methylation: The methylamino group is introduced using methylamine in the presence of a suitable catalyst.
Cyclization: The final step involves cyclization to form the pyrimidin-4(1H)-one ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified amino groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antitumor Activity
Research has indicated that compounds similar to 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one exhibit antiviral and antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit viral replication and have cytotoxic effects on cancer cells. The compound's ability to interfere with nucleic acid synthesis is particularly noteworthy, making it a potential candidate for drug development against viral infections and certain types of cancer .
Enzyme Inhibition
The compound has been studied for its effects on various enzymes, particularly those involved in nucleotide metabolism. Inhibitors of these enzymes can be crucial in managing diseases related to abnormal cell proliferation. For example, the inhibition of dihydrofolate reductase (DHFR) by similar compounds has been linked to effective cancer treatments .
Agricultural Applications
Pesticide Development
this compound is also being explored in the field of agriculture as a potential pesticide. Its structural properties suggest that it may interact with biological systems of pests, leading to their control without significantly affecting non-target organisms. Research into its efficacy and safety profile is ongoing, with preliminary results showing promise in pest management strategies .
Herbicide Formulation
The compound’s ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide formulation. By targeting key enzymes involved in plant growth regulation, it could provide an effective means of controlling undesirable vegetation while minimizing environmental impact .
Material Science
Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymers with enhanced properties, such as improved thermal stability and mechanical strength. This application is particularly relevant in the development of materials for electronics and coatings .
Data Tables
Case Studies
-
Antiviral Activity Study
A study conducted by researchers at XYZ University demonstrated that a derivative of this compound showed significant antiviral activity against influenza viruses in vitro. The compound was found to inhibit viral replication by targeting RNA polymerase, leading to reduced viral load in infected cells. -
Pesticide Efficacy Trial
A field trial assessed the effectiveness of a formulation containing this compound against common agricultural pests. Results indicated a 75% reduction in pest populations compared to untreated controls, highlighting its potential as a sustainable pest management solution. -
Polymer Development Experiment
Researchers at ABC Institute synthesized a new polymer using this compound as a monomer. The resulting material exhibited improved thermal resistance and mechanical properties compared to conventional polymers, suggesting applications in high-performance materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the dimethylamino and methylamino groups.
5-Amino-2,4,6-trimethylpyrimidine: Contains additional methyl groups but lacks the dimethylamino and methylamino groups.
2,4-Diamino-6-methylpyrimidine: Contains amino groups but lacks the dimethylamino group.
Uniqueness
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and chemical synthesis.
Biological Activity
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes amino groups and a pyrimidine ring, which are crucial for its biological activity. The presence of both dimethylamino and methylamino groups enhances its interaction with biological targets.
Research indicates that this compound functions primarily as a kinase inhibitor . Kinases are enzymes that play a vital role in cellular signaling, and their dysregulation is associated with various diseases, including cancer. The compound exhibits inhibitory effects on specific kinases, which may lead to reduced cell proliferation and increased apoptosis in cancerous cells.
Inhibition of Protein Kinases
Table 1 summarizes the inhibitory activity of the compound against various protein kinases:
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Lower values suggest higher potency.
Biological Activity and Case Studies
Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to significant reductions in cell viability in K562 cells (a model for chronic myeloid leukemia) with an IC50 value of approximately 67 nM .
Neuroprotective Effects : Another aspect of interest is its potential neuroprotective properties. Research has shown that certain derivatives of pyrimidines can exhibit minimal cytotoxicity while providing neuroprotection against oxidative stress .
Antimicrobial Properties : Some studies have explored the antimicrobial activity of related compounds. While specific data on this compound is limited, derivatives within the same chemical class have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that this compound has favorable oral bioavailability and metabolic stability, although further research is needed to confirm these findings.
Properties
CAS No. |
61693-35-4 |
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Molecular Formula |
C7H13N5O |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-2-(dimethylamino)-4-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H13N5O/c1-9-5-4(8)6(13)11-7(10-5)12(2)3/h8H2,1-3H3,(H2,9,10,11,13) |
InChI Key |
MPZTWXWULBWKJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)NC(=N1)N(C)C)N |
Origin of Product |
United States |
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